N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE is a synthetic compound that features a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride-mediated synthesis in dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and for its neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-ARYLBENZOTHIAZOLES: Known for their antimicrobial and anticancer properties.
BENZOTHIAZOLE-BASED ANTI-TUBERCULAR COMPOUNDS: These compounds have shown promising activity against Mycobacterium tuberculosis.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse range of applications in various fields of scientific research .
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-[N'-(1,3-benzothiazol-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-11(19)16-13(17-12(20)4-2)18-14-15-9-7-5-6-8-10(9)21-14/h5-8H,3-4H2,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
WQUITCPFPXMADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC2=CC=CC=C2S1)NC(=O)CC |
Origin of Product |
United States |
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